molecular formula C14H19N3O5 B5597385 4-methoxy-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide

4-methoxy-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide

Cat. No. B5597385
M. Wt: 309.32 g/mol
InChI Key: LUINACVPCULOHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation, nucleophilic substitution, and cyclization reactions. For instance, compounds with similar structural motifs have been synthesized through processes that include the transformation of starting materials using reagents like methylhydrazine or phenylhydrazine, followed by subsequent reactions to yield the desired products (Abdulla et al., 2013). Another example involves the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which is an intermediate for biologically active compounds, suggesting a multi-step synthesis involving rearrangement and condensation reactions (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as single-crystal X-ray diffraction, revealing intricate details about their geometric configuration, bond lengths, angles, and intermolecular interactions. These analyses contribute to understanding the three-dimensional arrangement and the stabilization mechanisms of the molecular structure through hydrogen bonding and other non-covalent interactions (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include nitration, which has been optimized for safety and efficiency in producing nitro derivatives. These procedures demonstrate the versatility and reactivity of the benzamide backbone towards electrophilic and nucleophilic substitutions, crucial for further chemical modifications (Zhang et al., 2007).

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-methoxy-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide and related compounds have been explored for their potential in various medicinal chemistry applications. For instance, derivatives of this compound have shown gastroprokinetic activity, which could be beneficial in developing treatments for gastrointestinal disorders. The structural modifications and synthesis processes of these compounds highlight their potential utility in drug development, especially in enhancing pharmacological properties such as receptor binding affinity and specificity (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Material Science and Corrosion Inhibition

In the realm of materials science, certain derivatives of 4-methoxy-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide have been studied for their corrosion inhibition properties. These compounds offer protection against corrosion in metals, which is crucial for extending the lifespan of metal components in industrial applications. Research into the inhibitory effects of Schiff bases derived from similar compounds on mild steel in hydrochloric acid has shown promising results, indicating potential applications in corrosion prevention strategies (Khan, Basirun, Kazi, Ahmed, Magaji, Ahmed, Khan, Rehman, & Badry, 2017).

Photoreagents and Crosslinking

The compound's derivatives have also been explored as photoreagents for protein crosslinking and affinity labeling, highlighting their utility in biochemical research and pharmaceutical development. These applications demonstrate the potential of 4-methoxy-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide derivatives in facilitating the study of protein interactions and functions, which is critical for drug discovery and understanding biological processes (Jelenc, Cantor, & Simon, 1978).

Nitration Processes and Synthesis

Furthermore, novel nitration processes involving 4-methoxy-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide have been developed, emphasizing the importance of this compound in synthetic chemistry. These processes facilitate the production of nitroarene derivatives, which are valuable intermediates in organic synthesis. The development of safer and more efficient nitration protocols underscores the compound's significance in chemical manufacturing and process optimization (Zhang, Shankar, Cleary, Cedilote, Locklear, & Pierce, 2007).

properties

IUPAC Name

4-methoxy-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-21-13-3-2-11(10-12(13)17(19)20)14(18)15-4-5-16-6-8-22-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUINACVPCULOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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